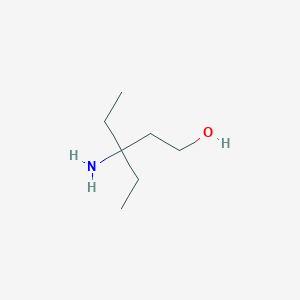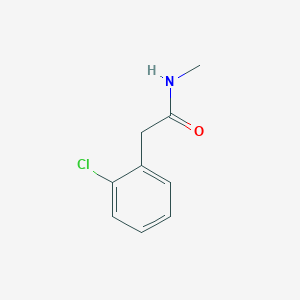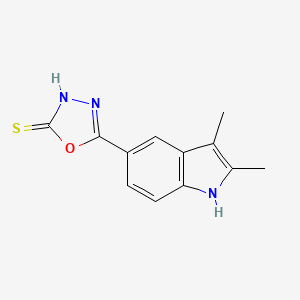![molecular formula C20H29ClN2O3S B2479910 2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide CAS No. 2380085-22-1](/img/structure/B2479910.png)
2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a morpholine ring, and a thian-4-yl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones, followed by reduction using lithium aluminum hydride to produce the desired compound . The reaction conditions often include the use of ethanol as a solvent and heating for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions, such as those using lithium aluminum hydride, can convert ketones to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsive properties.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its anticonvulsive properties may be attributed to its interaction with neurotransmitter receptors in the brain .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones
- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3S/c1-19(2,26-17-5-3-16(21)4-6-17)18(24)22-15-20(7-13-27-14-8-20)23-9-11-25-12-10-23/h3-6H,7-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWVRYGLUZXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CCSCC1)N2CCOCC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
![(2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one](/img/structure/B2479840.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)


